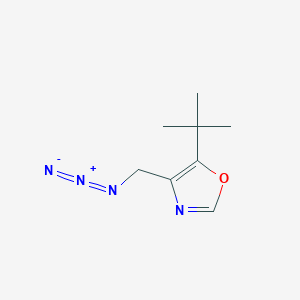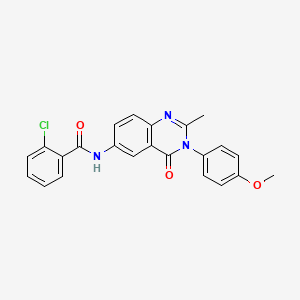
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide, also known as C16, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of cancer treatment.
Wirkmechanismus
The mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, this compound disrupts the pyrimidine synthesis pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is its selectivity towards cancer cells, allowing for targeted therapy. However, the low solubility of this compound in water can pose a challenge for its use in in vivo studies. Additionally, the relatively low yield of the synthesis method may limit its availability for large-scale experiments.
Zukünftige Richtungen
Several future directions for the study of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide include the investigation of its potential use in combination with other cancer treatments, the optimization of its synthesis method to increase yield and solubility, and the exploration of its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and selective inhibitors of DHODH.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment and other scientific research applications. Its selective targeting of cancer cells, minimal toxicity in normal cells, and anti-inflammatory effects make it a promising candidate for further study and development.
Synthesemethoden
The synthesis of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves several steps, including the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with isobutyryl chloride to form 1-isobutyryl-4-methyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-cyanobutanoyl chloride to produce this compound. The yield of the final product is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-15(2,10-16)18-14(22)11-5-6-13(21)20(8-11)12-7-17-19(3)9-12/h5-9H,4H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBWUBJRBDBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CN(C(=O)C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/no-structure.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)



![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)
![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)
![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)

